Imatinib Mesylate is the mesylate salt of imatinib, a tyrosine kinase inhibitor with antineoplastic activity. Imatinib binds to an intracellular pocket located within tyrosine kinases (TK), thereby inhibiting ATP binding and preventing phosphorylation and the subsequent activation of growth receptors and their downstream signal transduction pathways. This agent inhibits TK encoded by the bcr-abl oncogene as well as receptor TKs encoded by the c-kit and platelet-derived growth factor receptor (PDGFR) oncogenes. Inhibition of the bcr-abl TK results in decreased proliferation and enhanced apoptosis in malignant cells of Philadelphia-positive (Ph+) hematological malignancies such as CML and ALL; effects on c-kit TK activity inhibit mast-cell and cellular proliferation in those diseases overexpressing c-kit, such as mastocytosis and gastrointestinal stromal tumor (GIST).
A tyrosine kinase inhibitor and ANTINEOPLASTIC AGENT that inhibits the BCR-ABL kinase created by chromosome rearrangements in CHRONIC MYELOID LEUKEMIA and ACUTE LYMPHOBLASTIC LEUKEMIA, as well as PDG-derived tyrosine kinases that are overexpressed in gastrointestinal stromal tumors.
See also: Imatinib (has active moiety).
Imatinib mesylate
CAS No.: 220127-57-1
Cat. No.: VC20763611
Molecular Formula: C30H35N7O4S
Molecular Weight: 589.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 220127-57-1 |
---|---|
Molecular Formula | C30H35N7O4S |
Molecular Weight | 589.7 g/mol |
IUPAC Name | methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Standard InChI | InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4) |
Standard InChI Key | YLMAHDNUQAMNNX-UHFFFAOYSA-N |
Isomeric SMILES | [H+].CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)[O-] |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O |
Appearance | White to off-white solid |
Colorform | White to off white to brownish or yellowish tinged crystalline powder |
Melting Point | MP: 226 °C (alpha form); 217 °C (beta form) |
Chemical Structure and Properties
Imatinib mesylate is chemically identified as α-(4-methyl-1-piperazinyl)-3'-((4-(3-pyridyl)-2-pyrimidinyl)amino)-p-toluidide methanesulfonate. The compound has a molecular formula of C29H31N7O with a monoisotopic molecular weight of 493.259008649 and an average molecular weight of 493.6027 . The mesylate salt form improves the compound's solubility and bioavailability compared to the free base. Structurally, imatinib belongs to the 2-phenyl amino pyrimidine derivative class, with its unique molecular configuration allowing it to interact specifically with the ATP-binding pocket of several tyrosine kinases .
The compound is also known by several synonyms including Imatinibum and various brand names across different markets such as Celonib, Enliven, Imatib, Mesylonib, Mitinab, Plivatinib, and Shantinib . It was initially developed under the laboratory code CGP-57148B before receiving regulatory approval for clinical use. The structural characteristics of imatinib mesylate enable its high specificity for particular tyrosine kinases while minimizing off-target effects, which contributes to its favorable therapeutic index in clinical applications.
Mechanism of Action
Imatinib mesylate functions as a selective inhibitor of several tyrosine kinases, with its primary therapeutic effect stemming from inhibition of the BCR-ABL tyrosine kinase, the constitutively active enzyme created by the Philadelphia chromosome abnormality in CML . The drug works through a precise molecular mechanism by binding to the ATP pocket in the active site of these kinases, thereby preventing the phosphorylation of substrate proteins involved in signal transduction . This binding occurs in a semicompetitive manner, effectively locking the kinase in a closed or self-inhibited conformation that renders it enzymatically inactive.
Beyond BCR-ABL inhibition, imatinib also targets several other clinically relevant kinases including the receptor tyrosine kinases for platelet-derived growth factor (PDGF), stem cell factor (SCF), and c-Kit . This broader spectrum of activity explains the drug's efficacy in multiple malignancies beyond CML. The inhibition of these kinases disrupts downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells dependent on these pathways. A distinctive aspect of imatinib's mechanism is its ability to exploit "oncogene addiction" – the phenomenon where cancer cells become critically dependent on a single oncogenic pathway for survival, making them particularly vulnerable to targeted inhibition of that pathway .
Pharmacokinetics and Pharmacodynamics
Imatinib mesylate demonstrates favorable pharmacokinetic properties that contribute to its clinical efficacy. After oral administration, the drug is well absorbed from the gastrointestinal tract with an exceptional bioavailability exceeding 90% . Peak plasma concentrations (Cmax) are typically achieved within 2-4 hours post-dose, and there is no significant change in the pharmacokinetics with repeated dosing . The drug accumulates 1.5- to 2.5-fold at steady state when dosed once daily.
The volume of distribution for imatinib has been estimated at 295.0 ± 62.5 L in adult CML patients and 167 ± 84 L in pediatric patients at a dose of 340 mg/m², suggesting extensive tissue distribution . Plasma protein binding is substantial, with approximately 95% of the drug bound to proteins at clinically relevant concentrations, primarily to albumin and α1-acid glycoprotein . This high protein binding influences the drug's distribution, metabolism, and elimination profile.
Metabolism of imatinib occurs principally through the cytochrome P450 system, with CYP3A4 and CYP3A5 playing predominant roles . This metabolic pathway creates potential for drug interactions with inhibitors or inducers of these enzymes, which may necessitate dose adjustments in certain clinical scenarios. The elimination half-lives of the parent drug and its major active metabolite, CGP74588, are approximately 18 and 40 hours respectively, allowing for convenient once-daily dosing regimens .
Therapeutic Applications
Chronic Myeloid Leukemia
Imatinib mesylate's most established therapeutic application is in the treatment of chronic myeloid leukemia (CML), where it has become the standard first-line therapy . The drug's approval for CML treatment marked a paradigm shift in the management of this disease, transforming it from a typically fatal condition to a chronic disease with long-term survival for many patients. The IRIS study (International Randomized Study of Interferon and STI571) demonstrated imatinib's superiority over the previous standard of care (interferon-α plus cytarabine) with seven-year data showing a cumulative best complete cytogenetic response (CCyR) rate of 82% in patients treated with imatinib .
Systemic Sclerosis
Beyond oncology, imatinib mesylate has shown promise in the treatment of systemic sclerosis (SSc), a rare autoimmune disease characterized by excessive fibrosis of the skin and internal organs. A meta-analysis of studies evaluating imatinib in SSc revealed significant improvement in the modified Rodnan skin score (mRSS), a validated measure of skin thickness and disease severity . After treatment periods ranging from 6 to 12 months, imatinib significantly improved mRSS with a mean difference of -3.091 (95% CI -6.081 to -0.102, p = 0.043) .
Clinical Studies and Dosing Strategies
Time Point (months) | MMR Rate with 400 mg/d (%) | MMR Rate with 800 mg/d (%) | P-value |
---|---|---|---|
3 | 3.2 | 12.2 | 0.001 |
6 | 17.2 | 33.5 | 0.0002 |
9 | 35.7 | 45.1 | 0.06 |
12 | 40.1 | 46.4 | 0.2035 |
Systemic Sclerosis Studies
Clinical investigation of imatinib in systemic sclerosis has produced encouraging results regarding skin manifestations of the disease. A systematic search and meta-analysis of studies evaluating imatinib in SSc showed that after treatment periods ranging from 6 to 12 months, the drug significantly improved modified Rodnan skin score . While health-related assessment questionnaire (HAQ) scores remained largely unchanged (-0.096; 95% CI -0.197 to -0.006), the significant improvement in skin scores suggests potential clinical utility .
Safety analyses from these studies reported a pooled dropout rate due to adverse events of 22% and a rate of serious adverse events of 17%, highlighting the importance of careful patient selection and monitoring . The data regarding imatinib's effect on pulmonary function in SSc patients were insufficient for meta-analysis, leaving uncertainty about the drug's efficacy for lung involvement in this disease.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume